Bis(1-(3-methoxypropyl)guanidine), sulfuric acid
Overview
Description
“Bis(1-(3-methoxypropyl)guanidine), sulfuric acid” is a chemical compound with the formula C10H28N6O6S . It has a molecular weight of 360.43 .
Physical And Chemical Properties Analysis
“Bis(1-(3-methoxypropyl)guanidine), sulfuric acid” has a molecular weight of 360.43 . Other physical and chemical properties like melting point, boiling point, and density are not provided in the sources I found.Scientific Research Applications
Green Chemistry Applications
Bis(1-(3-methoxypropyl)guanidine), sulfuric acid may have implications in green chemistry, as evidenced by research on similar compounds. For instance, the oxidation of aromatic alcohols into aromatic carboxylic acids and ketones with atmospheric dioxygen, facilitated by bis(methoxypropyl) ether, presents an eco-friendly, practical, and operationally simple procedure. This process is characterized by its high conversion and good selectivity without the need for external initiators, catalysts, additives, or bases. The easily available and economical raw materials, along with excellent functional group tolerance, highlight the potential of bis(1-(3-methoxypropyl)guanidine), sulfuric acid in green chemistry applications (Liu et al., 2018).
Antimicrobial Activities
Research into related guanidine compounds has explored their antimicrobial activities. A study on 1-substituted-3-formamidinothiocarbamides and 1,3-bis-(substitutedthioamido)guanidines examined their synthesis and potential applications across medicinal, agricultural, industrial, pharmacological, and biochemical fields. The antimicrobial activities of these compounds were investigated using the MIC method, indicating that bis(1-(3-methoxypropyl)guanidine), sulfuric acid could be explored for antimicrobial properties (Waghmare et al., 2006).
properties
IUPAC Name |
2-(3-methoxypropyl)guanidine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H13N3O.H2O4S/c2*1-9-4-2-3-8-5(6)7;1-5(2,3)4/h2*2-4H2,1H3,(H4,6,7,8);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBGOCSSABDUSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN=C(N)N.COCCCN=C(N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(1-(3-methoxypropyl)guanidine), sulfuric acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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